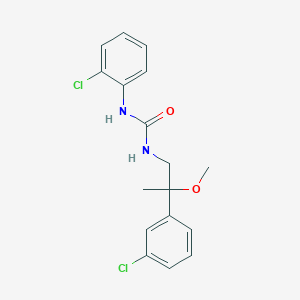
1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea is a useful research compound. Its molecular formula is C17H18Cl2N2O2 and its molecular weight is 353.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its structural characteristics and biological activities. This article explores the compound's synthesis, biological evaluation, and pharmacological properties, focusing on its antiproliferative effects against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of this compound is C19H23ClN2O2, with a molecular weight of 346.8 g/mol. Its structure comprises two chlorophenyl groups and a methoxypropyl moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate isocyanates with amines or alcohols under controlled conditions. While specific synthetic routes for this compound are not widely documented, similar diaryl ureas have been synthesized using established methodologies in organic chemistry.
Biological Evaluation
Recent studies have highlighted the biological activity of related diaryl urea derivatives, demonstrating significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting the growth of lung cancer (A549), colorectal cancer (HCT-116), and prostate cancer (PC-3) cell lines.
Antiproliferative Activity
In vitro studies using the MTT assay have revealed that compounds structurally related to this compound exhibit significant antiproliferative activity. The half-maximal inhibitory concentration (IC50) values reported for related compounds vary, with some showing IC50 values as low as 2.39 μM against A549 cells, indicating potent activity comparable to established anticancer agents like sorafenib .
Structure-Activity Relationship (SAR)
The biological activity of diaryl urea derivatives is influenced by their substituents. Key findings from SAR analyses include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., -Cl, -F) on the aromatic rings enhances antiproliferative activity.
- Substituent Positioning : The position of substituents on the aromatic rings significantly affects the compound's potency; optimal activity was observed when specific positions were occupied by particular functional groups .
Case Studies
- Anticancer Activity : A study reported that a closely related compound demonstrated an IC50 value of 3.90 μM against HCT-116 cells, highlighting its potential as a lead compound for further development in cancer therapy .
- Molecular Docking Studies : Molecular docking simulations indicated that these compounds could effectively bind to BRAF kinase, suggesting a mechanism for their antiproliferative effects. The binding interactions involve hydrogen bonds between the urea moiety and amino acid residues within the BRAF protein .
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3-chlorophenyl)-2-methoxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-17(23-2,12-6-5-7-13(18)10-12)11-20-16(22)21-15-9-4-3-8-14(15)19/h3-10H,11H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHSMYCHPPTIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













